molecular formula C21H20ClN3 B12506638 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B12506638
M. Wt: 349.9 g/mol
InChI Key: UOJYZILTKSZJCY-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a chloro group, a cyclohexylphenyl group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-cyclohexylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with cyanuric chloride under basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2-amino-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrotriazine derivatives.

Scientific Research Applications

2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloro group and the triazine ring play crucial roles in its binding affinity and specificity. The compound may also induce oxidative stress or disrupt membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylphenyl)-6-phenyl-1,3,5-triazine
  • 2-Chloro-4-(4-tert-butylphenyl)-6-phenyl-1,3,5-triazine
  • 2-Chloro-4-(4-ethylphenyl)-6-phenyl-1,3,5-triazine

Uniqueness

2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

2-chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C21H20ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2

InChI Key

UOJYZILTKSZJCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl

Origin of Product

United States

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